2-aminoethyl 2-cyanoacetate hydrochloride
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Overview
Description
2-Aminoethyl 2-cyanoacetate hydrochloride is a chemical compound with the molecular formula C5H9ClN2O2 . It is a derivative of cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis .
Synthesis Analysis
The synthesis of cyanoacetamides, such as this compound, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .Molecular Structure Analysis
The molecular structure of this compound consists of 5 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The average mass of the molecule is 164.590 Da .Chemical Reactions Analysis
Cyanoacetamide derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
2-Aminoethyl 2-cyanoacetate hydrochloride is a chemical compound that has gained attention from researchers due to its unique physical and chemical properties . It is a derivative of cyanoacetamide, which is considered one of the most important precursors for heterocyclic synthesis . The primary targets of this compound are various substituted aryl or heteryl amines .
Mode of Action
The compound interacts with its targets through a process known as cyanoacetylation . This involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Biochemical Pathways
The biochemical pathways affected by this compound involve the formation of a variety of heterocyclic compounds . The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents . This leads to the formation of biologically active novel heterocyclic moieties .
Result of Action
The result of the action of this compound is the formation of a variety of heterocyclic compounds . These compounds have diverse biological activities, which have drawn the attention of biochemists in the last decade . They are utilized extensively as reactants in the synthesis of various organic heterocycles .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-aminoethyl 2-cyanoacetate hydrochloride involves the reaction of 2-cyanoacetic acid with 2-aminoethanol in the presence of hydrochloric acid.", "Starting Materials": [ "2-cyanoacetic acid", "2-aminoethanol", "hydrochloric acid" ], "Reaction": [ "Add 2-cyanoacetic acid to a reaction flask", "Add 2-aminoethanol to the reaction flask", "Add hydrochloric acid to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with cold water and dry it in a vacuum oven", "Recrystallize the solid from a suitable solvent to obtain the pure product" ] } | |
CAS No. |
1147125-61-8 |
Molecular Formula |
C5H9ClN2O2 |
Molecular Weight |
164.6 |
Purity |
95 |
Origin of Product |
United States |
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